N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and a phenyl group attached to the imidazo[2,1-b][1,3]thiazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling . Additionally, this compound has shown potent inhibitory activities against Gram-positive bacteria and drug-resistant pathogenic fungi .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . Furthermore, it exhibits antimicrobial activity by targeting multidrug-resistant pathogens .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
The compound’s inhibitory activities against cox enzymes and its antimicrobial effects suggest that it may have good bioavailability .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Its antimicrobial activity results in the inhibition of growth of multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi .
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the imidazo[2,1-b][1,3]thiazole core with a 2,5-dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Addition of the carboxamide group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Indole derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Benzothiazole derivatives: These compounds have been studied for their potential as antimicrobial and anticancer agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-11-15(26-2)9-10-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXYWLYNWENCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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